REACTION_CXSMILES
|
[CH2:1]1[C:3]([CH2:6][OH:7])([CH2:4]O)[CH2:2]1.[C:8]([O:11]C(=O)C)(=O)[CH3:9].[BrH:15]>C(O)(=O)C.O.C(Cl)Cl.N1C=CC=CC=1>[C:8]([O:7][CH2:6][C:3]1([CH2:4][Br:15])[CH2:2][CH2:1]1)(=[O:11])[CH3:9]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1CC1(CO)CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
kept continuous stirring about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 mL 3-neck round bottle flask was equipped with condenser, an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to about 90˜95° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
while maintain below 20° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred about 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with 4 mL of methylene chloride
|
Type
|
WASH
|
Details
|
washed twice with 6 mL of water
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1(CC1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |